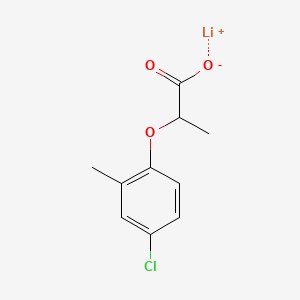
Lithium 2-(4-chloro-2-methylphenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of lithium 2-(4-chloro-2-methylphenoxy)propionate typically involves the following steps:
Chemical Reactions Analysis
Lithium 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Lithium 2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Lithium 2-(4-chloro-2-methylphenoxy)propionate can be compared with other similar compounds, such as:
Lithium 2-(4-chloro-2-methylphenoxy)propanoate: This compound has a similar structure but different properties and applications.
Octyl ®-2-(4-chloro-2-methylphenoxy)propionate: This compound is used as a root retarder and has distinct chemical properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications in research and industry .
Properties
CAS No. |
28692-38-8 |
|---|---|
Molecular Formula |
C10H10ClLiO3 |
Molecular Weight |
220.6 g/mol |
IUPAC Name |
lithium;2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C10H11ClO3.Li/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
KFFYBGNYRIHVKI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















